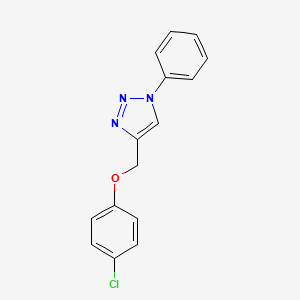
4-((4-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenoxy group and a phenyl group attached to the triazole ring
準備方法
The synthesis of 4-((4-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol, benzyl chloride, and sodium azide.
Formation of Azide Intermediate: Sodium azide is reacted with benzyl chloride to form benzyl azide.
Cycloaddition Reaction: The benzyl azide undergoes a cycloaddition reaction with 4-chlorophenol in the presence of a copper catalyst to form the triazole ring.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to enhance yield and reduce production costs.
化学反応の分析
4-((4-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper, palladium), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development and biochemical research.
Medicine: Research has indicated its potential as an antimicrobial and anticancer agent, with studies exploring its efficacy against various pathogens and cancer cell lines.
Industry: It is used in the development of agrochemicals and other industrial products due to its chemical stability and reactivity.
作用機序
The mechanism of action of 4-((4-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting normal cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death or growth inhibition. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
4-((4-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:
5-((4-Chlorophenoxy)methyl)furan-2-carbaldehyde: This compound also contains a chlorophenoxy group but differs in the heterocyclic ring structure.
2-Methyl-4-chlorophenoxyacetic acid: This compound is a phenoxyacetic acid derivative with herbicidal properties.
4-Chlorophenoxyacetic acid: Another phenoxyacetic acid derivative used as a plant growth regulator.
The uniqueness of this compound lies in its triazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.
生物活性
The compound 4-((4-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and agriculture. This article focuses on its biological activity, including antitumor effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula: C16H15ClN4O
- Molecular Weight: 314.77 g/mol
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antitumor Activity: The compound has shown promising cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties: It has potential applications in combating microbial infections.
Antitumor Activity
A study evaluated the cytotoxic effects of several triazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound demonstrated notable potency against HepG2 (liver), HCT116 (colon), and MCF7 (breast) cancer cell lines.
Cytotoxicity Data
The following table summarizes the IC50 values (concentration required to inhibit cell viability by 50%) for various triazole derivatives:
| Compound | HepG2 IC50 (µM) | HCT116 IC50 (µM) | MCF7 IC50 (µM) |
|---|---|---|---|
| 4-((4-Chlorophenoxy)methyl)-1-phenyl- | 12.22 | 14.16 | 14.64 |
| Doxorubicin (control) | 11.21 | 12.46 | 13.45 |
| Other Triazole Derivatives | Varies | Varies | Varies |
The above data suggests that the compound exhibits comparable cytotoxicity to doxorubicin, a well-known chemotherapeutic agent .
The mechanism by which triazole derivatives exert their antitumor effects is believed to involve the following pathways:
- Induction of Apoptosis: Triazoles can trigger programmed cell death in cancer cells.
- Cell Cycle Arrest: They may interfere with the cell cycle progression, leading to growth inhibition.
- Inhibition of Angiogenesis: Some studies suggest that these compounds can hinder new blood vessel formation necessary for tumor growth.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl ring significantly influence the biological activity of triazole derivatives. Electron-donating groups tend to enhance cytotoxicity compared to electron-withdrawing groups. For instance:
- Electron-donating substituents (e.g., -NH2) increased potency against cancer cell lines.
- Electron-withdrawing substituents resulted in decreased activity.
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Case Study on HepG2 Cells: A derivative similar to 4-((4-Chlorophenoxy)methyl)-1-phenyl exhibited an IC50 value of 12.22 µM against HepG2 cells, indicating strong potential for liver cancer treatment.
- Combination Therapy Research: Investigations into combination therapies involving triazoles and other chemotherapeutics showed enhanced efficacy and reduced side effects in preclinical models.
特性
CAS番号 |
135034-73-0 |
|---|---|
分子式 |
C15H12ClN3O |
分子量 |
285.73 g/mol |
IUPAC名 |
4-[(4-chlorophenoxy)methyl]-1-phenyltriazole |
InChI |
InChI=1S/C15H12ClN3O/c16-12-6-8-15(9-7-12)20-11-13-10-19(18-17-13)14-4-2-1-3-5-14/h1-10H,11H2 |
InChIキー |
AFBWANZEWMQYLG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)COC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















